Caparratriene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H26 |
|---|---|
Molecular Weight |
206.37 g/mol |
IUPAC Name |
(2E,4E)-3,7,11-trimethyldodeca-2,4,10-triene |
InChI |
InChI=1S/C15H26/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,8-10,15H,7,11-12H2,1-5H3/b10-8+,14-6+ |
InChI Key |
GIBJEWOSWWYJSK-CKGOAGCQSA-N |
SMILES |
CC=C(C)C=CCC(C)CCC=C(C)C |
Isomeric SMILES |
C/C=C(\C)/C=C/CC(C)CCC=C(C)C |
Canonical SMILES |
CC=C(C)C=CCC(C)CCC=C(C)C |
Synonyms |
3,7,11-trimethyl-2,4,10-dodecatriene caparratriene |
Origin of Product |
United States |
Data Tables
Table 1: Natural Occurrence of Caparratriene
| Biological Source | Family/Order | Specific Species | Part/Secretion |
| Tree | Lauraceae | Ocotea caparrapi | Essential Oil |
| Mite | Oribatida | Oribotritia berlesei | Whole Body Extract |
| Alligator | Alligatoridae | Alligator sinensis | Paracloacal Gland Secretion |
| Caiman | Alligatoridae | Paleosuchus palpebrosus | Paracloacal Gland Secretion |
Table 2: Isolation and Identification Techniques for this compound
| Technique | Purpose | Details |
| Solvent Extraction | Initial extraction of compounds from raw material. | Methods include maceration, Soxhlet, and modern techniques like MAE and SFE. |
| Column Chromatography | Fractionation and purification of the target compound. | Typically uses a solid adsorbent like silica (B1680970) gel and a liquid mobile phase. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and structural elucidation of the compound. | Separates volatile compounds and provides mass spectra for identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural determination of the isolated compound. | Provides detailed information about the molecular structure. |
| Infrared (IR) Spectroscopy | Functional group identification. | Used to identify the types of chemical bonds present in the molecule. |
Total Synthesis and Advanced Synthetic Methodologies
Stereoselective Total Synthesis of (±)-Caparratriene
Subsequent research focused on developing more concise and stereoselective methods for synthesizing racemic (±)-caparratriene, often using readily available (±)-citronellal as a cost-effective starting material. lookchem.com These efforts led to the exploration of powerful carbon-carbon bond-forming reactions.
One of the expedient routes developed for (±)-caparratriene utilized the Wittig reaction, a cornerstone of alkene synthesis. researchgate.netlookchem.com This approach involved two separate Wittig reactions. researchgate.net However, a significant drawback of this pathway was its lack of complete stereoselectivity regarding the C2-C3 double bond. researchgate.net The reaction yielded an inseparable 2:1 mixture of the desired (±)-caparratriene (the 2E isomer) and its 2Z isomer. researchgate.netlookchem.comresearchgate.net The Wittig reaction mechanism, which can proceed through a betaine (B1666868) intermediate, often leads to mixtures of E and Z isomers, particularly with semi-stabilized ylides, explaining the observed product ratio. udel.edulibretexts.org More recent developments have explored aqueous Wittig chemistry, which can offer high (E)-stereoselectivity and easier purification due to the water solubility of the phosphine (B1218219) oxide byproduct. researchgate.net
The general mechanism of the Suzuki coupling is central to its effectiveness and involves a catalytic cycle with a palladium complex. yonedalabs.commdpi.com
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (E-2-bromo-2-butene), forming a Pd(II) complex. researchgate.netyonedalabs.com
Transmetalation : A base activates the organoboron compound (the E-vinyl borane), which then transfers its organic group to the palladium center, displacing the halide. researchgate.netyonedalabs.com
Reductive Elimination : The two organic fragments on the palladium complex couple, forming the final product (caparratriene) and regenerating the Pd(0) catalyst, which re-enters the cycle. mdpi.com
The high stereoselectivity of this route is a direct consequence of using stereochemically defined coupling partners (both the vinyl halide and the vinyl borane (B79455) were the E-isomers), with the Suzuki reaction proceeding with retention of configuration. researchgate.net
Synthesis of Specific Isomers (e.g., 2E, 2Z, and Naturally Occurring 2E Isomer)
The ability to synthesize specific isomers of this compound is a direct function of the chosen synthetic methodology.
Synthesis of 2E/2Z Mixture : The Wittig reaction-based route inherently produces a mixture of isomers. The reaction between the phosphorus ylide derived from (±)-citronellal and the appropriate carbonyl compound resulted in a 2:1 mixture of the 2E (natural) and 2Z isomers, which proved to be inseparable by standard chromatographic techniques. researchgate.netresearchgate.netmcmaster.ca
Selective Synthesis of the 2E Isomer : The Suzuki coupling-based pathway provides exclusive access to the naturally occurring 2E isomer. lookchem.comresearchgate.netlookchem.com This high degree of selectivity is achieved by using stereochemically pure precursors, specifically E-2-bromo-2-butene and an E-vinyl borane. The mechanism of the Suzuki reaction ensures that the stereochemistry of the double bonds in the starting materials is transferred directly to the final product. researchgate.net This method highlights the power of transition-metal catalyzed cross-coupling reactions for the controlled synthesis of complex molecules. researchgate.net
Development of Expedient and Efficient Synthetic Pathways
Data Tables
Table 1: Comparison of Selected Synthetic Routes to this compound
| Feature | First Total Synthesis (Li et al., 1997) | Wittig Reaction Route (Vyvyan et al., 1999) | Suzuki Coupling Route (Vyvyan et al., 1999) |
| Key Reaction | Wittig-type olefination | Dual Wittig Reactions | Suzuki Cross-Coupling |
| Starting Material | (R)-(+)-Citronellal oup.com | (±)-Citronellal lookchem.com | (±)-Citronellal lookchem.com |
| Number of Steps | 3 oup.com | Not specified, but described as "succinct" lookchem.com | 3 lookchem.com |
| Overall Yield | 17.5% oup.com | Not specified for isolated 2E isomer | 36% lookchem.comlookchem.com |
| Stereochemical Outcome | (+)-(7R)-Caparratriene oup.com | Inseparable 2:1 mixture of 2E and 2Z isomers researchgate.netresearchgate.net | Exclusively the 2E isomer researchgate.netlookchem.com |
Structural Elucidation and Stereochemical Characterization
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy served as the cornerstone for elucidating the complex structure of caparratriene, providing detailed insights into its carbon framework and the spatial arrangement of its atoms.
One-dimensional ¹H and ¹³C NMR spectra were fundamental in establishing the basic connectivity of this compound. The molecular formula was determined to be C₁₅H₂₆. acs.org Analysis of the ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectra indicated the presence of five methyl groups, three secondary carbons, five tertiary carbons (four of which are olefinic), and two quaternary olefinic carbons. acs.org
The ¹H NMR spectrum showed five distinct methyl groups. One of these, attached to a saturated tertiary carbon (C-11), appeared as a doublet, confirming its location. acs.org The detailed ¹H and ¹³C NMR assignments, which were crucial for piecing together the molecule's structure, are presented in the table below. acs.org
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity (J in Hz) |
|---|---|---|---|
| 1 | 13.3 | 1.75 | d (6.8) |
| 2 | 133.1 | 5.59 | q (6.8) |
| 3 | 134.7 | - | - |
| 4 | 126.1 | 6.01 | d (10.9) |
| 5 | 136.5 | 5.67 | dd (10.9, 7.8) |
| 6 | 39.8 | 2.04 | t (7.8) |
| 7 | 32.0 | 1.97 | m |
| 8 | 25.5 | 1.38 | m |
| 9 | 36.8 | 1.25 | m |
| 10 | 124.8 | 5.09 | t (7.0) |
| 11 | 131.2 | - | - |
| 12 | 17.6 | 1.60 | s |
| 13 | 16.0 | 1.77 | s |
| 14 | 19.6 | 0.90 | d (7.0) |
| 15 | 25.6 | 1.68 | s |
To confirm the connectivity and establish the stereochemistry, a suite of two-dimensional NMR experiments was employed. Techniques such as HOMODEC (Homonuclear Decoupling), HETCOR (Heteronuclear Correlation, an early form of HSQC), and INAPT (Insensitive Nuclei Assigned by Polarization Transfer, used for long-range correlations similar to HMBC) were vital in assembling the molecular fragments suggested by the 1D NMR data. acs.org
Selective NOE (Nuclear Overhauser Effect) experiments, which are related to modern NOESY, provided through-space correlations that were critical for determining the geometry of the double bonds. acs.org These analyses confirmed the (E,E) configuration of the conjugated diene system at positions 2 and 4. acs.orgoup.com The absolute configuration of the chiral center at C-7 was later determined to be R through total synthesis starting from (R)-(+)-citronellal. oup.com
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry was instrumental in determining the molecular weight and confirming the elemental composition of this compound.
Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC-MS), provided characteristic fragmentation patterns that served as a fingerprint for this compound. The mass spectrum shows a molecular ion [M]⁺ peak at m/z 206, consistent with the molecular formula C₁₅H₂₆. acs.orgresearchgate.net The fragmentation pattern is consistent with that of an acyclic sesquiterpenoid hydrocarbon. researchgate.net
Key fragment ions observed in the mass spectrum help to confirm the proposed structure. The table below summarizes the significant ions in the EI-MS of this compound. researchgate.net
| m/z | Proposed Fragment |
|---|---|
| 206 | [M]⁺ (Molecular Ion) |
| 191 | [M - CH₃]⁺ |
| 149 | Fragment from cleavage |
| 136 | Fragment from cleavage |
| 121 | Fragment from cleavage |
| 109 | Fragment from cleavage |
| 95 | Fragment from cleavage |
| 81 | Fragment from cleavage |
| 69 | Fragment from cleavage (often a base peak for isoprenoids) |
High-Resolution Mass Spectrometry (HRMS) was used to obtain a precise mass measurement of the molecular ion. The experimentally determined mass was 206.2030 Da. acs.org This value is in excellent agreement with the calculated mass of 206.2034 Da for the elemental composition C₁₅H₂₆, definitively confirming the molecular formula. acs.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
IR and UV-Vis spectroscopy provided initial evidence for the functional groups present in the this compound molecule. The IR spectrum indicated a simple hydrocarbon structure, with characteristic absorption bands for C-H stretching and bending vibrations. acs.org
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 2910–3000 | C-H stretching (alkane and alkene) |
| 1450 | C-H bending (CH₂) |
| 1372 | C-H bending (CH₃) |
In addition to IR data, this compound was noted to be a UV absorber at a wavelength of 254 nm, which is consistent with the presence of a conjugated diene system within its structure. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification in Complex Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds within complex mixtures. nih.govamazon.com This method is particularly effective for the analysis of essential oils, plant extracts, and other natural products where numerous chemical constituents are present. rsc.organton-paar.com The process involves a gas chromatograph (GC) that separates the components of a mixture based on their different boiling points and affinities for a stationary phase within a capillary column. massbank.eu As each separated component elutes from the column, it enters the mass spectrometer (MS), which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. amazon.com
This compound, a sesquiterpenoid hydrocarbon, is frequently identified as a constituent in the essential oils and extracts of various plants. In these complex matrices, GC-MS serves as a primary tool for its detection and characterization. The identification of this compound is typically achieved by comparing the retention time of the chromatographic peak and the resulting mass spectrum with those of known standards or with data available in spectral libraries, such as those from the National Institute of Standards and Technology (NIST). nist.govresearchgate.net
The mass spectrum of this compound is characterized by a specific fragmentation pattern. The molecular ion peak [M]⁺ is observed at an m/z of 206, corresponding to its molecular formula, C₁₅H₂₆. digitalarchives.twacs.org Other significant fragment ions in the mass spectrum of (2E,4E)-3,7,11-trimethyl-2,4,10-dodecatriene (this compound) include m/z values of 191, 149, 136, 121, 109, 95, 81, and 69. digitalarchives.twacs.org The base peak is often observed at m/z 69.
Different analytical approaches, such as headspace solid-phase microextraction (HS-SPME) coupled with comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GC×GC-TOFMS), have also been employed for the analysis of complex samples like fossilized resins, where this compound has been identified. acs.org
Below is a table summarizing the characteristic GC-MS data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆ | digitalarchives.tw |
| Molecular Weight | 206.37 g/mol | acs.org |
| Kovats Retention Index (Standard non-polar) | 1493 | acs.org |
| Characteristic Mass Fragments (m/z) | ||
| Molecular Ion [M]⁺ | 206 | digitalarchives.tw |
| Fragment | 191 | digitalarchives.twacs.org |
| Fragment | 149 | digitalarchives.tw |
| Fragment | 136 | digitalarchives.tw |
| Fragment | 121 | digitalarchives.tw |
| Fragment | 109 | digitalarchives.tw |
| Fragment | 95 | digitalarchives.twacs.org |
| Fragment | 81 | digitalarchives.twacs.org |
| Base Peak | 69 | digitalarchives.twacs.org |
This interactive table provides key data used for the identification of this compound via GC-MS.
Determination of Absolute Configuration (e.g., 7R)
The stereochemistry of a molecule is crucial as it defines its three-dimensional structure and often its biological activity. This compound possesses a chiral center at the C7 position. The determination of the absolute configuration of this stereocenter has been a subject of synthetic chemical studies.
The absolute configuration of naturally occurring (+)-Caparratriene was established as 7R through total synthesis. nist.govsigmaaldrich.com A key study successfully synthesized (+)-Caparratriene starting from (R)-(+)-citronellal, a readily available chiral precursor. sigmaaldrich.comxtalpi.com Since the chiral center of (R)-(+)-citronellal was not altered during the synthetic route, the resulting product, synthetic (+)-Caparratriene, was confirmed to have the 7R configuration. sigmaaldrich.com This synthetic achievement was pivotal in assigning the absolute stereochemistry of the natural product, which was previously known only by its planar structure, (E,E)-3,7,11-trimethyl-2,4,10-dodecatriene, as determined by spectroscopic methods. digitalarchives.twsigmaaldrich.com
The confirmation of the (2E,4E,7R) stereochemistry is significant for understanding its biological roles and for potential applications where specific stereoisomers are required. sigmaaldrich.com
X-ray Crystallographic Analysis for Solid-State Structure Confirmation
X-ray crystallography is a definitive analytical technique used to determine the precise arrangement of atoms within a crystalline solid. anton-paar.comresearchgate.net The method involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. researchgate.net This pattern provides detailed information about the electron density, allowing for the elucidation of the molecular structure, including bond lengths, bond angles, and stereochemistry in the solid state. anton-paar.com
Despite the power of this technique for structural confirmation, a review of the available scientific literature indicates that a single-crystal X-ray diffraction analysis for this compound has not been reported. The structural elucidation of this compound, including the geometry of its double bonds, was originally determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry. digitalarchives.tw While total synthesis has confirmed the absolute configuration at the C7 chiral center, the solid-state crystal structure remains unconfirmed by X-ray analysis based on the reviewed data.
Biosynthetic Pathways and Precursor Studies
Proposed Isoprenoid Biosynthetic Routes to Sesquiterpenoid Hydrocarbons
The biosynthesis of all isoprenoids, including sesquiterpenoid hydrocarbons like caparratriene, begins with the formation of the five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). tandfonline.comtandfonline.com In nature, two primary and independent pathways are responsible for producing these fundamental precursors: the mevalonate (B85504) (MVA) pathway and the 1-deoxy-D-xylulose-5-phosphate (DXP) pathway, also known as the methylerythritol 4-phosphate (MEP) pathway. tandfonline.comresearchgate.net
The MVA pathway , which operates in the cytosol of plants and animals, is the primary route for the biosynthesis of sesquiterpenes (C15) and triterpenes (C30). tandfonline.comuvic.ca This pathway begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid to generate IPP. uvic.ca
The DXP/MEP pathway occurs in the plastids of plants and in many bacteria. uvic.ca It uses pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates and is typically responsible for the production of smaller isoprenoids, such as monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). tandfonline.comuvic.ca
For the formation of sesquiterpenes, one molecule of DMAPP and two molecules of IPP (all derived from the MVA pathway) are condensed to form the C15 acyclic precursor, farnesyl diphosphate (FPP). uvic.ca This linear molecule is the universal precursor to the vast array of sesquiterpenoid structures. tandfonline.com The conversion of FPP into specific sesquiterpenoid hydrocarbons involves complex cyclization and rearrangement reactions, which are catalyzed by a class of enzymes known as sesquiterpene synthases. tandfonline.com These reactions are initiated by the formation of a carbocation and can involve hydrogen and methyl shifts, ultimately leading to the diverse carbon skeletons observed in nature. tandfonline.comd-nb.info
Table 1: Comparison of the MVA and DXP/MEP Biosynthetic Pathways
| Feature | Mevalonate (MVA) Pathway | 1-deoxy-D-xylulose-5-phosphate (DXP/MEP) Pathway |
|---|---|---|
| Cellular Location (Plants) | Cytosol tandfonline.com | Plastids uvic.ca |
| Starting Substrates | Acetyl-CoA uvic.ca | Pyruvate & Glyceraldehyde-3-phosphate uvic.ca |
| Key Intermediate | Mevalonic acid tandfonline.com | 1-deoxy-D-xylulose-5-phosphate researchgate.net |
| Primary Products | Sesquiterpenes (C15), Triterpenes (C30), Sterols tandfonline.comuvic.ca | Monoterpenes (C10), Diterpenes (C20), Carotenoids (C40) tandfonline.com |
| Relevance to this compound | Provides the direct precursor, Farnesyl Diphosphate (FPP) uvic.ca | Generally not the primary route for sesquiterpene precursors tandfonline.com |
Role of Terpene Synthase Enzymes in this compound Formation
Terpene synthase (TPS) enzymes are the key catalysts, or "gatekeepers," that generate the immense structural diversity of terpenoids from a small number of acyclic prenyl diphosphate precursors. nih.gov In the case of this compound, a sesquiterpene synthase is responsible for transforming the linear FPP molecule into the specific acyclic hydrocarbon structure of this compound. nih.gov
The catalytic mechanism of a sesquiterpene synthase generally proceeds through the following steps:
Ionization: The enzyme facilitates the removal of the diphosphate group from FPP, generating a highly reactive farnesyl carbocation. d-nb.info
Carbocation Rearrangements: This unstable intermediate can then undergo a series of complex and stereo-specific intramolecular reactions, including hydride shifts and alkyl shifts, to form new carbocationic intermediates. d-nb.info
Termination: The reaction is terminated when the final carbocation is stabilized. This typically occurs through deprotonation to form a double bond, resulting in a neutral terpene hydrocarbon, or by the capture of a nucleophile like water to form a terpene alcohol. tandfonline.com
Most terpene synthases are known to produce a mixture of products from a single substrate. tandfonline.com While the specific terpene synthase that produces this compound has not been fully characterized, its formation from FPP would follow this general enzymatic logic, involving a precise sequence of rearrangements to yield its unique acyclic diene structure. d-nb.infonih.gov
Table 2: General Catalytic Steps of Sesquiterpene Synthases
| Step | Description |
|---|---|
| Substrate Binding | Farnesyl Diphosphate (FPP) binds to the active site of the enzyme. numberanalytics.com |
| Initiation | The enzyme catalyzes the cleavage of the carbon-oxygen bond, releasing the diphosphate group and forming an initial farnesyl carbocation. d-nb.info |
| Rearrangement/Isomerization | The carbocation undergoes a programmed cascade of intramolecular rearrangements (e.g., hydride shifts, alkyl shifts). d-nb.info |
| Termination | The reaction is concluded by a final deprotonation step, yielding the final neutral sesquiterpene hydrocarbon product, such as this compound. tandfonline.com |
Investigation of Biological Precursors (e.g., citronellal (B1669106) derivatives)
The fundamental and direct biological precursor for the biosynthesis of all sesquiterpenes, including this compound, is Farnesyl Diphosphate (FPP) . tandfonline.comresearchgate.net FPP provides the C15 carbon skeleton that is rearranged by a dedicated terpene synthase to form the final this compound molecule.
Separately, research in the field of organic chemistry has demonstrated the successful chemical synthesis of (+)-caparratriene starting from (R)-(+)-citronellal. oup.comuwindsor.ca Citronellal is a naturally occurring monoterpenoid aldehyde. sigmaaldrich.com This synthetic route, while crucial for confirming the absolute configuration of this compound and enabling further biological study, represents a laboratory construction and does not necessarily reflect the natural biosynthetic pathway within an organism. oup.comresearchgate.net The use of citronellal as a starting material highlights a structural relationship between the two molecules but does not confirm citronellal or its derivatives as direct in vivo biological precursors in the enzymatic pathway that starts from FPP.
Table 3: Key Molecules in the Biosynthesis and Synthesis of this compound
| Compound Name | Role | Classification |
|---|---|---|
| Farnesyl Diphosphate (FPP) | Direct biological precursor in the natural biosynthetic pathway. researchgate.net | Acyclic Sesquiterpene Diphosphate |
| (R)-(+)-Citronellal | Starting material for the laboratory chemical synthesis of this compound. oup.comuwindsor.ca | Acyclic Monoterpenoid Aldehyde |
| This compound | Final product of the biosynthetic pathway. nih.gov | Acyclic Sesquiterpene Hydrocarbon |
Comparative Biosynthesis Across Different Organisms and Taxa
This compound has been identified in remarkably diverse and evolutionarily distant organisms, suggesting its biosynthesis has arisen independently in different taxa. The compound was first isolated from the essential oil of Ocotea caparrapi, a plant belonging to the Lauraceae family. nih.gov It has also been identified as a component of the paracloacal gland secretions in several species of the Alligatoridae family, including the Chinese alligator (Alligator sinensis) and dwarf caimans (Paleosuchus palpebrosus and P. trigonatus). researchgate.net
The presence of this compound in both a flowering plant and multiple reptile species points towards convergent evolution of the biosynthetic machinery. While the upstream MVA pathway to produce the FPP precursor is highly conserved across eukaryotes, the specific terpene synthase enzymes that catalyze the final conversion to this compound are likely to be distinct and evolutionarily unrelated in plants and animals. nih.govrsc.org
In plants, the diversity of terpenoids is driven by a large family of TPS genes. nih.gov In animals, the study of terpene biosynthesis is a more recent field. Evidence suggests that some animals possess their own TPS enzymes that evolved independently of those in plants, while other animals may have acquired the necessary genes through horizontal gene transfer from microbes. rsc.org A comparative analysis of the genomes and transcriptomes of Ocotea caparrapi and the alligatorid species could identify the specific, and likely different, terpene synthase genes responsible for this compound production in these distinct lineages. nih.govfrontiersin.org
Table 4: Documented Natural Sources of this compound
| Kingdom | Family | Species | Natural Source |
|---|---|---|---|
| Plantae | Lauraceae | Ocotea caparrapi nih.gov | Essential Oil nih.gov |
| Animalia | Alligatoridae | Alligator sinensis researchgate.net | Paracloacal Gland Secretion researchgate.net |
| Animalia | Alligatoridae | Paleosuchus palpebrosus researchgate.net | Paracloacal Gland Secretion researchgate.net |
| Animalia | Alligatoridae | Paleosuchus trigonatus researchgate.net | Paracloacal Gland Secretion researchgate.net |
Chemical Modifications and Synthetic Analogues of Caparratriene
Design and Synthesis of Caparratriene Derivatives
The design of this compound derivatives is intrinsically linked to the synthetic routes developed for the natural product itself. The structure of this compound, (E,E)-3,7,11-trimethyl-2,4,10-dodecatriene, features a flexible carbon chain with specific stereochemistry at its double bonds and a chiral center. acs.org Synthetic strategies that allow for variations in these structural features are essential for producing derivatives.
Initial synthetic approaches provide a blueprint for creating analogues. One of the primary goals in designing derivatives is to investigate how changes in the molecular structure affect biological activity. For instance, modifying the length of the alkyl chain, altering the substitution patterns on the double bonds, or changing the stereochemistry can lead to new compounds with potentially improved or different biological profiles.
The total synthesis of this compound has been achieved through several methods, including palladium-catalyzed cross-coupling reactions and Wittig-type olefinations. researchgate.netwikipedia.orgmcmaster.ca These synthetic methodologies are inherently flexible, allowing for the substitution of different starting materials to generate a library of related compounds. For example, the Suzuki coupling reaction, a cornerstone in modern organic synthesis, has been effectively used. wikipedia.orgscribd.com This reaction joins an organoboron compound with an organohalide, and by varying either of these coupling partners, chemists can introduce new structural motifs into the this compound skeleton. researchgate.net
Another powerful method employed is the Wittig reaction, which converts aldehydes or ketones into alkenes. mcmaster.caresearchgate.net The synthesis of (+)-caparratriene has been accomplished using an aqueous Wittig reaction, which is noted for being environmentally benign and highly stereoselective. researchgate.nettandfonline.com This approach allows for the modification of one part of the molecule by choosing a different aldehyde, such as varying the structure of (R)-(+)-citronellal, which is a common starting material. researchgate.netoup.com
| Synthetic Method | Key Reaction Type | Starting Materials Example | Potential for Derivatization |
| Suzuki Coupling | Palladium-catalyzed C-C bond formation | E-vinyl borane (B79455) and E-2-bromo-2-butene researchgate.netresearchgate.net | High; variation of both the borane and halide components allows extensive modification of the carbon skeleton. |
| Aqueous Wittig Reaction | Alkene formation from an aldehyde and a phosphonium (B103445) ylide | (R)-(+)-citronellal and an allylic triethylphosphonium salt researchgate.net | High; variation of the aldehyde or the phosphonium ylide enables changes to different parts of the molecule. |
| Corey-Fuchs/Suzuki | Alkyne formation followed by coupling | Citronellal (B1669106) derivative, E-2-bromo-2-butene scribd.comuwindsor.ca | High; allows for modification at the site of the newly formed double bond. |
Strategies for Modifying Olefinic and Alkyl Chain Substitutions
Modifying the olefinic (double bond) and alkyl chain components of this compound is central to creating analogues. The synthetic strategies used for the total synthesis of the natural product are directly adaptable for this purpose.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a key strategy for modifying the this compound structure. researchgate.net An efficient synthesis of (±)-caparratriene involves the Suzuki coupling of an E-vinyl borane (derived from 4,8-dimethyl-7-nonen-1-yne) with E-2-bromo-2-butene. researchgate.netresearchgate.net To create analogues, the structure of either the vinyl borane or the bromo-butene can be altered.
Alkyl Chain Modification: By starting with homologues or substituted versions of 4,8-dimethyl-7-nonen-1-yne, the length and substitution of the main alkyl chain can be systematically varied.
Olefinic Substitution Modification: Replacing E-2-bromo-2-butene with other substituted vinyl halides allows for the introduction of different groups on the resulting double bond. The reaction is known for its high tolerance of various functional groups. researchgate.net
Wittig Olefination: The Wittig reaction and its variations are fundamental tools for alkene synthesis and, therefore, ideal for modifying the olefinic portions of this compound. mcmaster.caacs.org A convergent synthesis of (+)-caparratriene was developed using an aqueous Wittig reaction between (R)-(+)-citronellal and an allylic triethylphosphonium salt. researchgate.net
Modification via the Aldehyde: Replacing (R)-(+)-citronellal with other chiral or achiral aldehydes would directly lead to analogues with different alkyl side chains. bhu.ac.in
Modification via the Ylide: The phosphonium salt component can also be exchanged. Using different allylic phosphonium salts would alter the structure of the diene system created in the reaction. The use of trialkylphosphines (like triethylphosphine) is advantageous as the resulting phosphine (B1218219) oxide byproducts are water-soluble, simplifying purification. mcmaster.caresearchgate.net
The table below outlines how different starting materials in these key reactions can lead to modified this compound structures.
| Reaction | Variable Component | Example Starting Material for this compound | Example for Analogue Synthesis | Resulting Modification |
| Suzuki Coupling | Vinyl Borane | Derived from 4,8-dimethyl-7-nonen-1-yne researchgate.net | Borane from a shorter/longer alkyne | Changes in the main alkyl chain length. |
| Vinyl Halide | E-2-bromo-2-butene researchgate.net | 2-bromo-2-pentene | Different alkyl substituent on the C-2/C-3 double bond. | |
| Wittig Reaction | Aldehyde | (R)-(+)-citronellal researchgate.net | A different chiral aldehyde | Altered stereochemistry and substitution at C-7. |
| Phosphonium Salt | Allylic salt for diene formation researchgate.net | A substituted allylic phosphonium salt | Introduction of substituents on the diene system. |
Stereochemical Control in Analogue Synthesis
Achieving the correct stereochemistry—the specific three-dimensional arrangement of atoms—is a critical challenge in the synthesis of this compound and its analogues. The natural product has two E-configured double bonds and a chiral center at the C-7 position (R-configuration). acs.orgoup.com
Control of Double Bond Geometry: The methods used in this compound synthesis offer a high degree of control over the geometry of the newly formed double bonds.
The Suzuki-Miyaura coupling is highly stereoselective. The reaction proceeds with retention of the stereochemistry of the vinyl partners. Therefore, using an E-vinyl borane and an E-vinyl halide reliably produces an E,E-diene system, as demonstrated in an efficient synthesis of this compound that yields only the naturally occurring 2E isomer. researchgate.netresearchgate.net This predictability is crucial when synthesizing specific stereoisomers of analogues.
The aqueous Wittig reaction employing semi-stabilized ylides derived from trialkylphosphines also provides high (E)-stereoselectivity. mcmaster.catandfonline.com In the synthesis of (+)-caparratriene, this method effectively established the desired E-geometry of the diene. researchgate.net The choice of phosphine can influence selectivity, with trialkylphosphines generally favoring the E-isomer. mcmaster.ca
Control of Chiral Centers: The absolute configuration of the C-7 chiral center in natural (+)-caparratriene is R. oup.com Synthetic control over this center is typically achieved by using a chiral starting material from the "chiral pool."
The most common approach has been to start with (R)-(+)-citronellal . researchgate.netoup.com Since the stereocenter in this starting material is not affected during the subsequent reaction sequence, its R-configuration is directly transferred to the final this compound product. oup.com To synthesize the enantiomer (the non-superimposable mirror image) or other diastereomers, one could begin with (S)-(-)-citronellal or other chiral aldehydes. This strategy provides a reliable method for producing analogues with defined stereochemistry at the C-7 position and exploring its importance for biological activity.
Biological Activities and Mechanistic Investigations in Vitro/cellular Studies
Antileukemic Activity in Cellular Models
In Vitro Growth Inhibition Against Specific Cell Lines (e.g., CEM Leukemia Cells)
Caparratriene has shown significant growth inhibitory activity against human leukemia cell lines in laboratory settings. acs.orgoup.com Specifically, its effects on CEM leukemia cells have been documented. acs.orgoup.com Research has determined the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, for this compound against CEM leukemia cells to be 3.0 ± 0.5 × 10⁻⁶ M. acs.orgoup.com It is important to note that this inhibitory value was considered significant even though this compound was poorly soluble in the testing medium, requiring it to be evaluated as a suspension in DMSO. oup.com
Table 1: In Vitro Growth Inhibitory Activity of this compound Against CEM Leukemia Cells
| Compound | Cell Line | IC50 (µM) | Source(s) |
|---|---|---|---|
| This compound | CEM Leukemia | 3.0 ± 0.5 | acs.orgoup.com |
Proposed Mechanisms Involving Oxidation and Photochemical Processes
The precise mechanisms through which this compound exerts its antileukemic effects are still under investigation. However, some proposed mechanisms involve oxidation and photochemical processes. The visible-light irradiation of certain metal complexes in the presence of other compounds can lead to the substitution of ligands and the oxidation of the metal center. rsc.org It has been suggested that dioxygen or other molecules can act as oxidants in these photochemical reactions. rsc.org While not directly studying this compound, this highlights a potential pathway for its activity. Further research is needed to elucidate the specific oxidative and photochemical processes that may be relevant to this compound's biological activity.
Role in Plant Defense Mechanisms
Function as a Signaling Molecule in Plant-Herbivore and Plant-Pathogen Interactions
This compound plays a significant role in how plants defend themselves. ontosight.ai It is recognized as a signaling molecule in the complex interactions between plants and the herbivores that feed on them, as well as between plants and disease-causing pathogens. ontosight.aiscielo.org.mxioppublishing.org The chemical properties of this compound, such as its volatility, are crucial to its function in these interactions. ontosight.ai It is believed to act as a signal that can trigger defense responses within the plant or attract the natural enemies of the herbivores, a form of indirect defense. ontosight.ai The diversity of chemical compounds in a plant community can influence the interactions between plants and herbivores. researchgate.net
In the intricate relationship between plants and pathogens, plants have developed sophisticated defense mechanisms. mpg.de These interactions are complex, involving the plant's ability to detect and respond to pathogen attacks. numberanalytics.com Small molecules, including those similar in nature to this compound, are key players in mediating the outcome of these interactions. mpg.de Lipids and the signaling molecules derived from them are essential components of both pre-existing and induced immune responses in plants at both local and systemic levels. mdpi.com
Induction of Systemic Acquired Resistance (SAR) in Plants
This compound and similar compounds are believed to contribute to a plant's ability to develop systemic acquired resistance (SAR). ontosight.ai SAR is a defense mechanism that provides long-lasting, broad-spectrum protection against a wide variety of pathogens throughout the entire plant after an initial localized exposure. nih.govresearchgate.netwikipedia.org This "whole-plant" immune response is a desirable trait in agriculture for protecting crops. frontiersin.org The induction of SAR involves the generation of mobile signals that travel throughout the plant, leading to the accumulation of defense-related molecules and the activation of defense genes. nih.govfrontiersin.org This process makes the rest of the plant more resistant to subsequent infections. nih.gov
In Vitro Antimicrobial and Antioxidant Properties
Research has begun to explore the potential of this compound and related compounds in exhibiting antimicrobial and antioxidant effects in laboratory settings. dntb.gov.ua
In Vitro Antimicrobial Activity
While direct studies on this compound's antimicrobial activity are limited, the broader class of sesquiterpenes has been investigated for such properties. The in vitro antimicrobial activity of various synthesized compounds is often tested against a panel of microorganisms, including bacteria and fungi. mdpi.commdpi.comrsc.orgpensoft.net
In Vitro Antioxidant Activity
The antioxidant potential of natural compounds is a significant area of research. nih.govnih.gov In vitro antioxidant activity is often assessed using various assays that measure the ability of a compound to scavenge free radicals. nih.govresearchgate.net For instance, the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging activity method is a common quantitative assay. nih.gov While specific data on this compound's antioxidant activity is not detailed in the provided search results, the general class of compounds it belongs to is of interest for these properties. The antioxidant activity of extracts can be influenced by factors such as pH, as seen in studies of encapsulated fruit polyphenols during simulated digestion. mdpi.com
Other Reported Biological Activities (e.g., Antidiabetic Effects in In Vitro Systems)
While primarily recognized for its cytotoxic properties, preliminary research and the activities of structurally related compounds suggest that this compound may possess other biological effects, including potential antidiabetic activities. The exploration of sesquiterpenes and related natural products has identified key enzymatic targets for managing type 2 diabetes, namely Protein Tyrosine Phosphatase 1B (PTP1B) and α-glucosidase. researchgate.netfrontiersin.org
Inhibition of PTP1B is a therapeutic strategy for type 2 diabetes and obesity, as this enzyme negatively regulates insulin (B600854) signaling pathways. nih.gov Studies on novel laurane-type sesquiterpenoids, which share a common classification with this compound, have demonstrated promising PTP1B inhibitory activities, with IC₅₀ values comparable to positive controls. researchgate.net This suggests that sesquiterpenoid scaffolds are a potential source for developing new agents for diabetes. researchgate.net For instance, in-silico studies on other natural compounds have identified binding affinities to PTP1B, indicating their potential as inhibitors. researchgate.net
Another critical target for managing post-prandial hyperglycemia is the enzyme α-glucosidase, which is involved in carbohydrate digestion. frontiersin.orgmdpi.com Inhibitors of this enzyme delay glucose absorption, which is a therapeutic approach for diabetic patients. frontiersin.orgfrontiersin.org Although direct studies on this compound are lacking, various flavonoids and terpenoids have shown significant α-glucosidase inhibitory activity in vitro. mdpi.comnih.gov The investigation of such natural products provides a basis for exploring the potential of compounds like this compound in this domain.
The primary reported biological activity for this compound itself is its significant growth inhibitory effect against CEM leukemia cells, as detailed in the study of its initial isolation. researchgate.netacs.org
Table 1: Reported In Vitro Biological Activities of this compound and Related Compounds
| Compound/Class | Target/Assay | Finding | Reference |
| This compound | CEM Leukemia Cells | Exhibits significant growth inhibitory activity with an IC₅₀ value of 3.0 ± 0.5 x 10⁻⁶ M. | researchgate.netacs.org |
| Laurane-type Sesquiterpenoids | PTP1B Inhibition | Showed promising inhibitory activities, indicating potential as leads for diabetes treatment. | researchgate.net |
| Flavonoid Derivatives | α-Glucosidase Inhibition | Demonstrated potent inhibitory effects, with some derivatives showing IC₅₀ values significantly lower than the standard drug, acarbose. | frontiersin.org |
| Aspergillus terreus Metabolites | α-Glucosidase Inhibition | Exhibited strong inhibitory potency with IC₅₀ values ranging from 15.7 ± 1.1 to 53.1 ± 1.4 μM. | frontiersin.org |
This table presents data for this compound and illustrates the antidiabetic potential of related compound classes.
Molecular-Level Insights into Biological Interactions
Understanding the biological activity of this compound at a molecular level requires an examination of its specific chemical structure and insights from computational and mechanistic studies of related compounds.
The defined structure of this compound, (E,E)-3,7,11-trimethyl-2,4,10-dodecatriene, and its specific stereochemistry, (2E,4E,7R), are considered crucial for its biological activity. ontosight.ai This specificity suggests that its interactions with biological targets are stereoselective, a common feature in the activity of natural products. The lipophilicity and volatility inherent to its sesquiterpene hydrocarbon structure also influence its distribution and interaction with cellular components, such as membrane proteins or intracellular receptors. ontosight.ai
While direct molecular docking studies for this compound against antidiabetic targets like PTP1B and α-glucosidase are not widely published, research on other inhibitors of these enzymes provides valuable insights. Molecular docking simulations with flavonoid derivatives that inhibit α-glucosidase have revealed that binding is often stabilized by a network of hydrogen bonds and π-π stacking interactions with key amino acid residues in the enzyme's active site. frontiersin.org Similarly, computational screening of compounds against PTP1B has identified potential inhibitors that bind to the catalytic site. nih.gov Molecular dynamics studies further help in confirming the stability of these ligand-protein interactions. nih.govmdpi.com These computational methods are instrumental in predicting the binding modes and affinities that likely govern the inhibitory potential of small molecules like this compound.
The known biological role of this compound as a signaling molecule in plant defense mechanisms further implies its ability to interact with specific protein receptors. ontosight.ai In plants, it can trigger defense responses or attract predators of herbivores, indicating a capacity for precise molecular recognition. ontosight.ai This inherent ability to engage in specific biological interactions underscores its potential as a bioactive compound in other systems, pending further mechanistic investigation.
Ecological and Chemoecological Significance of Caparratriene
Role in Plant-Pest Interactions and Indirect Defense Strategies
While direct studies on caparratriene's role in plant-pest interactions are not available, the broader family of sesquiterpenes is known to be pivotal in plant defense mechanisms. Plants produce a vast array of sesquiterpenes as a defense against herbivores and pathogens. These compounds can act as direct defenses by being toxic or deterrent to feeding insects.
More complex are the indirect defense strategies, where plants, upon herbivore attack, release a specific blend of volatile organic compounds (VOCs), often including sesquiterpenes. This release of VOCs can attract natural enemies of the herbivores, such as predators and parasitoids, thus protecting the plant. For instance, some plants release sesquiterpenes that attract predatory mites which in turn feed on herbivorous spider mites. This tritrophic interaction is a sophisticated defense mechanism where the plant essentially "calls for help." Given that this compound is a volatile sesquiterpene, it is plausible that it could play a similar role in the defense strategy of Ocotea caparrapi.
Contribution to Chemical Communication in Ecosystems
The role of sesquiterpenes extends beyond defense to encompass a broader range of chemical communication. As volatile compounds, they can act as signals between plants and other organisms. For example, some sesquiterpenes are involved in attracting pollinators or seed dispersers. They can also mediate plant-plant communication, where a plant under attack can release volatile signals that are perceived by neighboring plants, prompting them to activate their own defense systems in anticipation of a threat.
Although there is no specific research on this compound's role in chemical communication, its chemical nature as a sesquiterpene suggests it could be a component of the chemical vocabulary in its native ecosystem. The specific blend of volatile compounds, including potentially this compound, released by Ocotea caparrapi could convey a wealth of information to other plants, insects, and microorganisms in its vicinity.
Occurrence in Animal Secretions and its Chemoecological Implications
Currently, there is no scientific literature reporting the presence of this compound in animal secretions. However, the sequestration or de novo synthesis of terpenes is a known phenomenon in the animal kingdom, particularly in insects. Some insects utilize terpenes as pheromones for communication, including mating and aggregation signals. For instance, certain butterfly species use terpenes as anti-aphrodisiac pheromones.
It is conceivable that herbivores feeding on Ocotea caparrapi could sequester this compound and potentially utilize it for their own chemical communication or defense. This would be an interesting area for future research to explore the flow of this specific sesquiterpene through the food web and its potential repurposing by other organisms.
Evolutionary Context of Terpene Production in Diverse Organisms
The vast diversity of terpenes, including sesquiterpenes like this compound, is a product of a long evolutionary history. The enzymes responsible for their biosynthesis, terpene synthases (TPSs), are a large and diverse gene family in plants. nih.govoup.com The evolution of new terpene structures is driven by gene duplication and subsequent divergence of these TPS genes, allowing plants to produce a wide array of compounds to respond to specific ecological pressures. nih.gov
The production of a specific sesquiterpene like this compound by Ocotea caparrapi is therefore a result of the plant's evolutionary adaptation to its environment. oup.com The specific ecological niche of this plant, including the herbivores and pathogens it encounters, would have shaped the evolution of its chemical profile. The structural diversity of sesquiterpenes arises from the ability of terpene synthases to catalyze complex cyclization reactions from a single precursor, farnesyl diphosphate (B83284). nih.gov This evolutionary plasticity has enabled plants to develop a sophisticated chemical arsenal (B13267) for survival and communication. While the specific evolutionary pressures that led to the production of this compound are unknown, it is undoubtedly part of a complex co-evolutionary dance between the plant and other organisms in its ecosystem.
Advanced Analytical Methodologies for Caparratriene Characterization and Quantification
Hyphenated Chromatographic-Spectroscopic Techniques
Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectrometry, are indispensable for the detailed analysis of caparratriene. mdpi.com
GC-MS/MS and LC-MS/MS for Trace Analysis and Metabolite Identification
Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for the trace analysis of this compound and the identification of its metabolites. mdpi.comrsc.org GC-MS is particularly well-suited for volatile and thermally stable compounds like this compound. thermofisher.comresearchgate.net For less volatile or thermally labile metabolites, LC-MS/MS is the preferred method, as it can analyze a wide range of compounds without the need for derivatization. rsc.orgargus-analysen.de
The high sensitivity and specificity of tandem mass spectrometry (MS/MS) allow for the reliable detection and quantification of this compound even in complex biological matrices. mdpi.com In metabolomics studies, these techniques are used to identify and quantify small molecule metabolites, providing insights into biochemical pathways. nih.gov The fragmentation patterns generated in the mass spectrometer are unique to specific molecules, aiding in their structural elucidation and confirmation. ijpras.com While GC-MS often requires derivatization to increase the volatility of analytes, it provides highly reproducible fragmentation patterns that can be compared against spectral libraries for confident identification. thermofisher.com
A comparison of these two techniques reveals their complementary nature. GC-MS/MS often excels in the analysis of non-polar compounds, while LC-MS/MS is more suitable for polar compounds. rsc.orgresearchgate.net The choice between the two often depends on the specific properties of the this compound metabolites being investigated.
Table 1: Comparison of GC-MS/MS and LC-MS/MS for this compound Analysis
| Feature | GC-MS/MS | LC-MS/MS |
| Analyte Volatility | Requires volatile or volatilizable compounds | Suitable for non-volatile and thermally labile compounds rsc.orgargus-analysen.de |
| Derivatization | Often necessary to increase volatility and thermal stability thermofisher.com | Generally not required rsc.org |
| Separation Principle | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase | Partitioning between a liquid mobile phase and a solid stationary phase |
| Ionization Techniques | Primarily Electron Ionization (EI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |
| Metabolite Coverage | Effective for volatile metabolites, short-chain alcohols, acids, esters, and hydrocarbons thermofisher.com | Broad coverage of low- to high-polarity metabolites lcms.cz |
| Key Advantage | High chromatographic separation power and reproducible retention times thermofisher.com | Ability to analyze a wider range of compounds without derivatization nih.gov |
Comprehensive Two-Dimensional Gas Chromatography-Time of Flight Mass Spectrometry (GC × GC-TOFMS) for Complex Mixture Deconvolution
For the analysis of highly complex mixtures containing this compound and its isomers, comprehensive two-dimensional gas chromatography-time of flight mass spectrometry (GC × GC-TOFMS) offers significantly enhanced separation power. gcms.cz This technique utilizes two different chromatography columns with distinct separation mechanisms, providing a much higher peak capacity than single-column GC. gcms.cz The increased resolution allows for the separation of co-eluting compounds that would otherwise overlap in a one-dimensional separation. azom.com
The time-of-flight mass spectrometer (TOFMS) is an ideal detector for GC × GC as it provides fast acquisition rates, which are necessary to capture the narrow peaks produced by the second-dimension column. sepscience.com Furthermore, TOFMS provides high-resolution mass spectra, aiding in the confident identification of individual components in the complex mixture. gcms.cz This powerful combination is particularly useful for fingerprinting complex samples and identifying trace-level components. azom.com
Key Features of GC × GC-TOFMS:
Increased Peak Capacity: Resolves a significantly larger number of compounds compared to 1D GC. gcms.cz
Structured Chromatograms: Compounds of similar chemical classes often appear in distinct regions of the 2D chromatogram, aiding in identification. gcms.cz
Enhanced Sensitivity: The modulation process can lead to signal enhancement, improving detection limits. azom.com
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) for Online Structural Elucidation
Liquid chromatography-nuclear magnetic resonance (LC-NMR) is a powerful technique that directly couples the separation capabilities of HPLC with the structure-elucidating power of NMR spectroscopy. mdpi.comtaylorfrancis.com This hyphenation allows for the unambiguous identification of compounds, including isomers, directly from a complex mixture without the need for prior isolation. mdpi.com
In an LC-NMR system, the eluent from the HPLC column flows through a specialized NMR flow cell, where NMR spectra are acquired. globalresearchonline.net This can be done in on-flow, stopped-flow, or loop-storage modes. mdpi.com The stopped-flow mode is particularly useful for acquiring more detailed 2D NMR spectra of low-concentration analytes, as it allows for longer acquisition times. globalresearchonline.netresearchgate.net Recent advancements, such as the use of cryogenic probes and microprobes, have significantly improved the sensitivity of LC-NMR, making it a more robust tool for the analysis of natural products and other complex mixtures. mdpi.com
Spectroscopic Techniques for Purity and Isomeric Ratios
Spectroscopic methods are fundamental for assessing the purity of this compound and determining the ratios of its different isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary technique for determining molecular structure and can be used to assess the purity of a sample by identifying and quantifying impurities. solubilityofthings.comsolubilityofthings.com Specific proton (¹H) and carbon-¹³ (¹³C) NMR signals can be used to distinguish between different isomers of this compound and to calculate their relative abundance.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. solubilityofthings.comnih.gov The IR spectrum of this compound will show characteristic absorption bands corresponding to its specific chemical bonds. The presence of unexpected peaks can indicate impurities.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light by a compound. solubilityofthings.comsolubilityofthings.com It can be used to determine the concentration of this compound in a solution and to detect the presence of impurities that absorb at different wavelengths.
Mass Spectrometry (MS): High-resolution mass spectrometry can provide a highly accurate mass measurement of this compound, which can be used to confirm its elemental composition and identify impurities with different molecular weights. argus-analysen.desolubilityofthings.com
The combination of these spectroscopic techniques provides a comprehensive picture of the purity and isomeric composition of a this compound sample.
Quantitative Analysis Methods (e.g., GC-FID, Quantitative NMR)
Accurate quantification of this compound is essential for many applications.
Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for the quantitative analysis of volatile organic compounds. sepscience.comjppres.com After separation on a GC column, the analytes are burned in a hydrogen flame, producing ions that generate a current proportional to the amount of analyte present. sepscience.com GC-FID is known for its wide linear range and high precision, making it an excellent choice for routine quantitative analysis of this compound. chromsoc.jpnih.gov
Quantitative NMR (qNMR): qNMR is an absolute quantification method that relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. fujifilm.comresolvemass.ca By comparing the integral of a this compound signal to that of a certified internal standard of known concentration, the absolute amount of this compound in the sample can be determined without the need for a calibration curve. fujifilm.commdpi.com Both ¹H and ³¹P qNMR can be employed, with ³¹P qNMR being particularly useful for phosphorus-containing compounds due to its high natural abundance and wide chemical shift range. mdpi.com For accurate qNMR, it is crucial to optimize acquisition parameters to ensure uniform excitation and complete relaxation of all nuclei. ox.ac.ukresearchgate.net
Chiral Chromatography for Enantiomeric Purity Assessment
Since this compound can exist as enantiomers, which are non-superimposable mirror images, assessing its enantiomeric purity is critical, especially in biological contexts where different enantiomers can have different activities. sygnaturediscovery.com Chiral chromatography is the primary technique used for this purpose. phenomenex.comcsfarmacie.cz
This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to their separation. chiralpedia.com The choice of CSP is crucial and often requires screening of various column types. chromatographyonline.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common chromatographic techniques used for chiral separations. chiralpedia.comsigmaaldrich.com
The determination of enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, can be achieved by integrating the peak areas of the separated enantiomers in the chromatogram. nih.gov Modern methods often couple chiral chromatography with mass spectrometry (HPLC-MS/MS) for enhanced sensitivity and specificity, allowing for the accurate quantification of even trace amounts of the undesired enantiomer. nih.gov Capillary electrophoresis (CE) with chiral selectors, such as cyclodextrins, also presents a powerful alternative for enantiomeric purity analysis. mdpi.com
Table 2: Methods for Enantiomeric Purity Assessment of this compound
| Technique | Principle | Advantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. chiralpedia.com | Widely applicable, variety of CSPs available. phenomenex.comchiralpedia.com |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. cat-online.com | High resolution for volatile compounds. |
| Chiral SFC | Utilizes supercritical fluid as the mobile phase with a chiral stationary phase. | Fast separations, reduced solvent consumption. |
| Chiral CE | Separation based on differential electrophoretic mobility in the presence of a chiral selector. mdpi.com | High efficiency, low sample and reagent consumption. |
| Indirect Methods | Derivatization with a chiral reagent to form diastereomers, followed by separation on an achiral column. chromatographyonline.com | Can be used when direct methods are not available. |
Future Research Directions and Prospects
Elucidation of Novel Caparratriene Biosynthetic Enzymes
The biosynthesis of terpenoids, the class of compounds to which this compound belongs, originates from isopentenyl diphosphate (B83284) and proceeds through complex, enzyme-mediated pathways. slideshare.net While the general framework of terpenoid synthesis is understood, the specific enzymes responsible for constructing the unique (2E,4E,7R)-3,7,11-trimethyl-2,4,10-dodecatriene structure of this compound have not been fully characterized.
Future research must focus on identifying and characterizing the complete enzymatic cascade involved in this compound biosynthesis. This includes the specific terpene synthases (TPS) that catalyze the formation of the core sesquiterpene skeleton from farnesyl pyrophosphate (FPP) and any subsequent modifying enzymes (e.g., cytochrome P450s, dehydrogenases) that might be responsible for the final structure. A combination of transcriptomics, proteomics, and gene silencing techniques in this compound-producing organisms, such as plants from the Ocotea or Typhonium genera, could lead to the discovery of these novel enzymes. researchgate.netacs.org Elucidating these biosynthetic pathways is a critical step for potential biotechnological production of this compound through metabolic engineering in microbial or plant-based systems.
Exploration of Undiscovered Ecological Roles and Interactions
Current knowledge indicates that this compound plays a significant role in plant defense. It can act as a signaling molecule to trigger defense responses in plants or participate in indirect defense by attracting predators of herbivores. ontosight.ai It has also been identified as a component of floral scents involved in plant-pollinator interactions. researchgate.net Furthermore, its presence has been noted in the milk of livestock that graze on diverse pastures, suggesting a direct link through the food chain. frontiersin.org
However, the ecological story of this compound is likely far more complex. Future investigations should aim to uncover its undiscovered roles. Research could explore:
Below-ground interactions: Investigating its role as a signaling molecule in the rhizosphere, mediating interactions with symbiotic fungi, nematodes, or soil microbes.
Allelopathy: Determining if this compound is exuded by roots or leached from leaf litter to inhibit the growth of competing plant species.
Microbial communication: Exploring its function in quorum sensing or as an antimicrobial agent against a broader spectrum of plant and soil pathogens. mdpi.com
Tritrophic and multitrophic interactions: Moving beyond simple plant-herbivore-predator models to understand how this compound influences more complex food webs.
Development of Sustainable and Green Synthetic Routes
The chemical synthesis of this compound has been achieved through various methods, including the Suzuki coupling reaction and aqueous Wittig reactions. tandfonline.comaakash.ac.inresearchgate.net While effective, a key future direction is the development of more sustainable and environmentally friendly synthetic strategies to move away from reliance on petrochemical feedstocks. researchgate.net
Prospective research in green synthesis should focus on several key areas:
Biocatalysis: Employing isolated enzymes or whole-cell systems to perform key stereoselective steps in the synthesis, which can offer high yield and stable quality under mild, eco-friendly conditions. researchgate.net
Renewable Feedstocks: Developing synthetic pathways that start from readily available, renewable bio-based materials, such as citronellal (B1669106), which can be sourced from plants like Corymbia citriodora. aakash.ac.inresearchgate.net
Green Chemistry Principles: Optimizing existing syntheses to reduce solvent use, minimize waste, and utilize energy-efficient technologies like solar photooxygenation. researchgate.net An aqueous Wittig reaction is a step in this direction, reducing the need for harsh organic solvents. researchgate.netresearchgate.net
| Synthetic Method | Key Features | Potential for Green Chemistry |
| Suzuki Coupling | Forms a C-C single bond using a palladium catalyst and a base. Can utilize citronellal as a starting material. aakash.ac.in | Milder reaction conditions compared to some classical methods. Boronic acids are generally less toxic than other organometallic reagents. aakash.ac.in |
| Aqueous Wittig Reaction | An efficient, stereoselective method that can be conducted in water, simplifying the separation of byproducts. researchgate.netresearchgate.net | Reduces or eliminates the need for volatile organic solvents, a core principle of green chemistry. researchgate.net |
| Photooxygenation | Uses singlet oxygen, often generated with organic dyes and sunlight, for mild and sustainable oxygenation reactions. researchgate.net | Leverages natural sunlight as an energy source, making it a highly sustainable industrial method. researchgate.net |
Advanced Mechanistic Studies of Biological Activities in Non-Human Systems
This compound has been reported to possess a range of biological activities, including antibacterial, anti-inflammatory, cytotoxic, and anti-leukemic properties. mdpi.comaakash.ac.innih.gov It is also known to induce systemic acquired resistance in plants. ontosight.ai These findings are promising, but they are largely phenomenological. A critical area for future research is to understand the precise molecular mechanisms behind these effects in non-human systems.
Advanced studies should investigate:
Cellular Targets: Identifying the specific proteins, enzymes, or receptors that this compound interacts with in bacterial and cancer cells to exert its cytotoxic effects.
Signaling Pathways: Elucidating the signal transduction cascades that are modulated by this compound. For instance, in plants, researchers could identify the receptors and downstream signaling components involved in the perception of this compound as a defense signal.
Membrane Interactions: Investigating how this compound, as a lipophilic hydrocarbon, interacts with and potentially disrupts the integrity of cellular membranes in pathogens like E. coli and S. aureus. mdpi.com
Structure-Activity Relationships: Synthesizing and testing analogues of this compound to determine which structural features are essential for its various biological activities.
Investigation of this compound's Metabolism and Environmental Fate
For any chemical compound with potential agricultural or widespread use, understanding its persistence, degradation, and movement in the environment is crucial. hidex.com Currently, there is a significant lack of data on the metabolism and environmental fate of this compound. Its detection in fecal samples and its natural role as a volatile compound suggest it enters metabolic pathways and the wider environment, but its journey is unknown. ontosight.aimdpi.com
Future research must address these knowledge gaps by conducting comprehensive studies that are standard for agrochemicals and other bioactive compounds: battelle.org
Metabolism Studies: Using radiolabeled (e.g., ¹⁴C) this compound to trace its absorption, distribution, metabolism, and excretion in model organisms (e.g., rats, insects, fish). This would identify key metabolites and metabolic pathways. fao.org
Environmental Degradation: Assessing its degradation rate and pathways in different environmental compartments, including soil, water, and sediment. This includes studying both biotic (microbial) and abiotic (e.g., photolysis, hydrolysis) degradation processes.
Mobility and Accumulation: Determining its potential for leaching into groundwater, its sorption to soil and sediment particles, and its potential for bioaccumulation in aquatic and terrestrial food chains. nih.gov
These studies are essential for a complete risk assessment and to ensure that any future applications of this compound are environmentally responsible. hidex.com
Q & A
Basic Research Questions
Q. How is Caparratriene isolated from natural sources such as Ocotea caparrapi?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., hexane or dichloromethane) followed by chromatographic separation techniques. Column chromatography with silica gel or HPLC is used to purify this compound from crude extracts. Fraction collection guided by TLC or GC-MS analysis ensures specificity. Structural confirmation requires comparison with spectral databases or isolated standards .
Q. What spectroscopic and analytical methods are used to confirm this compound’s structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, and 2D experiments like COSY and HMBC) resolves its sesquiterpene hydrocarbon backbone. Mass spectrometry (EI-MS or HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups. Purity is validated via HPLC with UV detection or GC-FID, ensuring ≥95% purity for biological assays .
Q. What biological activities have been reported for this compound, and what experimental models support these findings?
- Methodological Answer : this compound exhibits growth inhibitory activity against CEM leukemia cells, validated via in vitro cytotoxicity assays (e.g., MTT or SRB assays). Dose-response curves (IC₅₀ values) and apoptosis markers (e.g., caspase-3 activation) are critical for mechanistic studies. Positive controls (e.g., doxorubicin) and cell line authentication ensure reproducibility .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s structure-activity relationships (SAR) against leukemia cells?
- Methodological Answer : SAR studies require synthesizing analogs with modified functional groups (e.g., hydroxylation or methylation) and testing their bioactivity. Computational modeling (e.g., molecular docking with AhR or other targets) guides analog design. In vitro assays must include replicates, blinded analysis, and statistical validation (e.g., ANOVA with post-hoc tests) to minimize bias .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from variations in cell culture conditions, compound purity, or assay protocols. Researchers should:
- Replicate studies using standardized protocols (e.g., ATCC-recommended media).
- Validate compound identity and stability via periodic NMR/HPLC checks.
- Apply meta-analysis to aggregate data, assessing heterogeneity via I² statistics .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives for pharmacological studies?
- Methodological Answer : Detailed synthetic protocols must include reaction conditions (temperature, solvent, catalyst), purification steps, and spectroscopic data for intermediates. Peer-reviewed methodologies (e.g., citronellal-derived synthesis routes) should be referenced. Open-access sharing of NMR spectra and crystallographic data enhances reproducibility .
Q. What comparative approaches are used to assess this compound’s efficacy relative to other sesquiterpene analogs?
- Methodological Answer : Comparative studies require:
- Biological profiling : Parallel testing of analogs in leukemia cell lines and healthy cells (e.g., peripheral blood mononuclear cells) to assess selectivity.
- Pharmacokinetic analysis : LC-MS/MS to measure bioavailability and metabolic stability.
- Computational tools : Molecular dynamics simulations to predict binding affinities .
Methodological Best Practices
- Literature Review : Use databases like SciFinder or Reaxys to identify gaps in sesquiterpene research. Cross-reference synthetic routes and bioactivity claims with primary literature .
- Data Integrity : Archive raw spectral data, assay readouts, and statistical scripts in repositories like Zenodo for peer validation .
- Ethical Reporting : Disclose conflicts of interest and adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
